Boc-ethanolamine Dibenzylphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

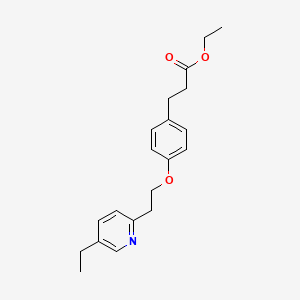

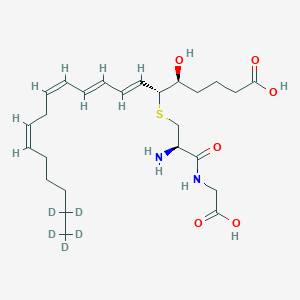

Boc-ethanolamine Dibenzylphosphate is a chemical compound with the molecular formula C21H28NO6P and a molecular weight of 421.42 . It is an intermediate of 1-Deoxy-D-xylulose 5-phosphate (DXP) and acts as an inhibitor of E. coli methylerythritol phosphate synthase .

Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 phosphorus atom . The compound contains a total of 58 bonds, including 30 non-H bonds, 14 multiple bonds, 12 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate(s) (aliphatic), and 1 phosphate(s)/thiophosphate(s) .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 69-70°C . It is slightly soluble in DMSO and methanol . Its exact mass is 421.16542461 and it has a topological polar surface area of 83.1Ų .科学的研究の応用

Green Synthesis Methodologies

Boc-ethanolamine Dibenzylphosphate and its derivatives are explored in the context of green chemistry. For instance, ethanolamine-derived ionic liquids (ILs) are synthesized and utilized as solvents and catalysts in domino Knoevenagel–Michael reactions, showcasing a sustainable approach to producing novel bioactive compounds. The ILs exhibit effective catalytic activity and can be recycled multiple times without significant loss in performance, indicating their potential for green and sustainable methodologies (Tzani et al., 2013).

Enzymatic Resolution and Stereochemistry

In the field of stereochemistry, this compound derivatives are instrumental. For example, the kinetic resolution of N-Boc-piperidine-2-ethanol showcases remote stereocenter discrimination, a critical aspect in the synthesis of piperidine alkaloids. This process involves transesterification mediated by enzymes with opposite enantioselectivity, emphasizing the compound's role in stereochemically complex syntheses (Angoli et al., 2003).

Organocatalysis

In the realm of organocatalysis, this compound derivatives are employed in continuous-flow setups for generating N-heterocyclic carbenes (NHCs). These NHCs are further involved in benchmark organocatalytic reactions, demonstrating the compound's utility in facilitating complex organic transformations and showcasing its role in modern synthetic methodologies (Di Marco et al., 2016).

Plant Growth and Development

This compound derivatives are also significant in the context of plant biology. Ethanolamine, a derivative, plays a crucial role in plant growth and development, as evidenced by studies on Arabidopsis mutants defective in serine decarboxylase. These mutants exhibit various developmental defects that can be rescued by ethanolamine application, highlighting the compound's importance in biological pathways and plant development (Kwon et al., 2012).

Synthesis of Peptide-Imprinted Polymers

In the field of molecular imprinting, this compound derivatives are used to create highly specific binding sites in molecularly imprinted polymer (MIP) microspheres. These microspheres recognize target peptides through their consensus C-terminal sequence, indicating the compound's utility in peptide analysis and the broader field of bioanalytical chemistry (Yoshimatsu et al., 2009).

作用機序

Target of Action

Boc-ethanolamine Dibenzylphosphate is an intermediate of 1-Deoxy-D-xylulose 5-phosphate (DXP) and acts as an inhibitor of E. coli methylerythritol phosphate synthase . The primary target of this compound is the enzyme methylerythritol phosphate synthase, which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis.

Mode of Action

The compound interacts with its target, the enzyme methylerythritol phosphate synthase, by inhibiting its activity. This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes it is involved in .

Biochemical Pathways

The compound affects the non-mevalonate pathway of isoprenoid biosynthesis, specifically the production of 1-Deoxy-D-xylulose 5-phosphate (DXP). By inhibiting the enzyme methylerythritol phosphate synthase, the compound disrupts the production of DXP, which is a precursor to a variety of isoprenoids .

Result of Action

The inhibition of methylerythritol phosphate synthase by this compound results in a disruption of the non-mevalonate pathway of isoprenoid biosynthesis. This can lead to a decrease in the production of isoprenoids, which are a large and diverse group of molecules involved in a wide range of biological functions .

Safety and Hazards

生化学分析

Biochemical Properties

Boc-ethanolamine Dibenzylphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as an inhibitor of E. coli methylerythritol phosphate synthase . The nature of these interactions is complex and involves various biochemical processes.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

tert-butyl N-[2-bis(phenylmethoxy)phosphoryloxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28NO6P/c1-21(2,3)28-20(23)22-14-15-25-29(24,26-16-18-10-6-4-7-11-18)27-17-19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSMWJQWFJMFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652487 |

Source

|

| Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-25-1 |

Source

|

| Record name | tert-Butyl (2-{[bis(benzyloxy)phosphoryl]oxy}ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

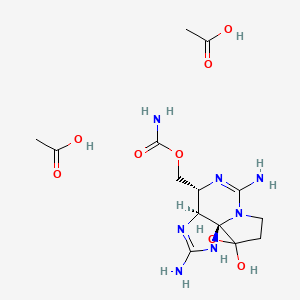

![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)